Bis(alpha-phenylethyl) ether
Overview
Description
It is a colorless liquid with a sweet odor and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing ethers, including bis(alpha-phenylethyl) ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents and controlled reaction environments to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(alpha-phenylethyl) ether can undergo various types of chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the ether into simpler hydrocarbons.
Substitution: The ether can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve the use of halogens or other electrophiles under controlled conditions.
Major Products
Oxidation: Produces alcohols or aldehydes.
Reduction: Produces simpler hydrocarbons.
Substitution: Produces substituted phenyl ethers.
Scientific Research Applications
Bis(alpha-phenylethyl) ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of perfumes, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which bis(alpha-phenylethyl) ether exerts its effects involves its interaction with molecular targets and pathways. The ether oxygen can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Diphenyl ether: An ether with two phenyl groups attached to the oxygen atom.
Ethylene glycol dimethyl ether: An ether with two methoxy groups attached to an ethylene backbone
Uniqueness
Bis(alpha-phenylethyl) ether is unique due to its specific molecular structure, which includes two phenylethyl groups attached to the oxygen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-(1-phenylethoxy)ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAVSTZWKNIWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918794 | |
Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-96-9 | |
Record name | Bis(1-phenylethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(alpha-phenylethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Diphenyldiethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(oxydiethylidene)bisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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